N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Description
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S.ClH/c1-4-5-18(23)22(7-6-21-8-10-24-11-9-21)19-20-16-12-14(2)15(3)13-17(16)25-19;/h12-13H,4-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJCHVWUYYDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C(=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it valuable in the synthesis of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antidepressant Research
Compound 3g : N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(4-chlorobenzyl)piperazin-1-yl)acetamide
- Key Differences: Amide Chain: Acetamide (shorter chain) vs. butyramide (longer chain). Heterocyclic Substituent: Piperazine with a 4-chlorobenzyl group vs. morpholinoethyl.
- Pharmacological Profile :
- Morpholine’s compact structure compared to piperazine could reduce off-target interactions .
Compound 3h: N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)acetamide
- Key Differences: Amide Chain: Acetamide vs. butyramide. Substituent: Piperazine with a dimethylaminoethyl side chain vs. morpholinoethyl.
- Pharmacological Profile: Similar antidepressant efficacy to 3g but with altered pharmacokinetics due to the dimethylaminoethyl group’s basicity, which may influence tissue distribution .
- Implications: The target compound’s morpholinoethyl group, being less basic than dimethylaminoethyl, may reduce nonspecific binding and improve solubility via hydrochloride salt formation .
Analogues in Antitumor Research
Compound 3c : N-(5,6-Dimethylbenzo[d]thiazol-2-yl)benzamide
- Key Differences: Amide Type: Aromatic benzamide vs. aliphatic butyramide. Substituent: No morpholinoethyl group.
- Pharmacological Profile :
- Implications : The target compound’s aliphatic butyramide chain may reduce π-π stacking interactions critical for tubulin binding, suggesting divergent mechanisms (e.g., CNS vs. anticancer activity) .
Commercial Analogues
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide Hydrochloride
- Key Differences: Amide Chain: Furan-2-carboxamide (aromatic) vs. butyramide (aliphatic). Substituent Position: 3-Morpholinopropyl vs. 2-morpholinoethyl.
- The 3-morpholinopropyl linker may extend spatial reach compared to 2-morpholinoethyl, altering target affinity .
Comparative Data Tables
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H25ClN4O2S2
- Molecular Weight : 483.0 g/mol
- CAS Number : 1329908-66-8
Synthesis
The synthesis of this compound typically involves the reaction of substituted benzothiazole derivatives with morpholinoethyl amines and butyric acid derivatives. The process is optimized for yield and purity, often utilizing solvents such as dichloromethane or THF under controlled conditions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. In vitro studies report minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
Anticancer Properties
Several studies have investigated the cytotoxic effects of benzothiazole derivatives on tumorigenic cell lines. For example, compounds related to this structure demonstrated selective cytotoxicity against cancer cells while sparing normal cells. In one study, a related compound exhibited an EC50 value of 28 ng/mL against the WI-38 VA-13 subline .
Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, it reduces prostaglandin synthesis, which is crucial in mediating inflammation . This mechanism suggests a potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound inhibits COX enzymes, affecting the arachidonic acid pathway and leading to reduced inflammatory responses.
- DNA Interaction : Some related compounds have been shown to bind DNA, causing cleavage and genotoxicity, which may contribute to their anticancer effects .
Case Studies
- Antiviral Activity : A study highlighted the antiviral properties of related benzothiazole compounds against HIV and other viral pathogens. The specific mechanisms involved include interference with viral replication processes .
- Neuroprotective Effects : Certain derivatives have been evaluated for their neuroprotective capabilities in models of ischemic injury. Results indicated a significant reduction in neuronal damage .
Summary of Findings
Q & A
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Answer : Key modifications include:
- Benzothiazole substituents : Electron-withdrawing groups (e.g., Cl) enhance receptor affinity.
- Morpholinoethyl chain : Adjusting alkyl chain length modulates logP and BBB penetration.
SAR libraries are generated via parallel synthesis, with activity data analyzed using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
